molecular formula C20H25F3O3S B13847826 (2S)-N-Methoxy-N-methyl-(2-methyl-d3)-hexanamide; (2S)-N-Methyl-2-methylhexanohydroxamic Acid Methyl Ether-d3

(2S)-N-Methoxy-N-methyl-(2-methyl-d3)-hexanamide; (2S)-N-Methyl-2-methylhexanohydroxamic Acid Methyl Ether-d3

Cat. No.: B13847826
M. Wt: 402.5 g/mol
InChI Key: HTQBXNHYTUSZON-CFRSGVNKSA-N
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Description

(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 is a deuterated derivative of (2S)-N-Methoxy-N,2-dimethylhexanamide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 typically involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.

    Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 involves its interaction with molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and reaction kinetics. This can lead to differences in how the compound is processed in biological systems compared to its non-deuterated counterpart.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-Methoxy-N,2-dimethylhexanamide: The non-deuterated version of the compound.

    (2S)-N-Methoxy-N,2-dimethylpentanamide: A structurally similar compound with a different carbon chain length.

    (2S)-N-Methoxy-N,2-dimethylbutanamide: Another similar compound with a shorter carbon chain.

Uniqueness

The uniqueness of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 lies in the presence of deuterium atoms, which provide distinct advantages in scientific research. Deuterium’s higher mass compared to hydrogen can lead to differences in reaction rates and metabolic pathways, making it a valuable tool for studying complex chemical and biological processes.

Properties

Molecular Formula

C20H25F3O3S

Molecular Weight

402.5 g/mol

IUPAC Name

[(8R,9R,10R,13S,14R)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate

InChI

InChI=1S/C20H25F3O3S/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(19(15,2)12-10-16(14)18)26-27(24,25)20(21,22)23/h3,5-6,9,14-16H,4,7-8,10-12H2,1-2H3/t14-,15+,16+,18-,19-/m0/s1

InChI Key

HTQBXNHYTUSZON-CFRSGVNKSA-N

Isomeric SMILES

C[C@]12CCC=CC1=CC[C@@H]3[C@H]2CC[C@]4([C@@H]3CC=C4OS(=O)(=O)C(F)(F)F)C

Canonical SMILES

CC12CCC=CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

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